yAP1 protein - 124671-19-8

yAP1 protein

Catalog Number: EVT-1509265
CAS Number: 124671-19-8
Molecular Formula: C24H33F17
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Yes-associated protein 1 is a transcriptional co-activator that plays a critical role in cellular processes, including proliferation, survival, and differentiation. It is involved in the Hippo signaling pathway, which regulates organ size and tissue homeostasis by inhibiting cell growth and promoting apoptosis. Dysregulation of Yes-associated protein 1 has been implicated in various cancers, making it a significant target for therapeutic intervention.

Source

Yes-associated protein 1 is encoded by the YAP1 gene located on chromosome 11 in humans. The protein is widely expressed in various tissues, with particularly high levels found in the liver, heart, and skeletal muscle. Research has shown that Yes-associated protein 1 interacts with several transcription factors and signaling pathways, influencing gene expression related to cell growth and survival.

Classification

Yes-associated protein 1 belongs to the Yorkie family of transcriptional co-activators. It functions as a key mediator of the Hippo signaling pathway, which is crucial for regulating cell proliferation and preventing excessive growth.

Synthesis Analysis

Methods

The synthesis of Yes-associated protein 1 typically involves recombinant DNA technology. The YAP1 gene can be cloned into expression vectors suitable for bacterial or eukaryotic systems. Common methods include:

  • Polymerase Chain Reaction (PCR): Amplifying the YAP1 gene from cDNA.
  • Cloning: Inserting the amplified YAP1 gene into a plasmid vector.
  • Transformation: Introducing the plasmid into host cells (e.g., Escherichia coli or mammalian cells) for protein expression.

Technical Details

The expression of Yes-associated protein 1 can be optimized by selecting appropriate promoters and host systems. For example, using strong promoters like cytomegalovirus or T7 can enhance protein yield. Additionally, post-translational modifications may be necessary to achieve functional conformation.

Molecular Structure Analysis

Structure

Yes-associated protein 1 has a modular structure consisting of an N-terminal TEAD-binding domain, a central co-activator domain, and a C-terminal PDZ-binding motif. The interaction with TEAD transcription factors is crucial for its function.

Data

The crystal structure of Yes-associated protein 1 reveals that it adopts an elongated conformation with distinct domains facilitating interactions with other proteins. Structural studies indicate that specific amino acids within these domains are critical for binding to transcription factors and other regulatory proteins.

Chemical Reactions Analysis

Reactions

Yes-associated protein 1 participates in several biochemical reactions primarily through its role as a transcriptional co-activator. It enhances the transcription of target genes by forming complexes with TEAD family proteins.

Technical Details

The binding of Yes-associated protein 1 to TEAD proteins involves non-covalent interactions such as hydrogen bonds and hydrophobic interactions. These interactions stabilize the complex and facilitate the recruitment of additional co-factors necessary for transcriptional activation.

Mechanism of Action

Process

Yes-associated protein 1 exerts its effects by translocating to the nucleus upon inactivation of the Hippo pathway. Once in the nucleus, it binds to TEAD transcription factors and other partners to activate target gene expression involved in cell proliferation and survival.

Data

Studies have shown that Yes-associated protein 1 can regulate over 150 genes related to cell cycle progression and apoptosis. Its activity is modulated by post-translational modifications such as phosphorylation, which can influence its stability and localization.

Physical and Chemical Properties Analysis

Physical Properties

Yes-associated protein 1 is a soluble protein under physiological conditions, typically existing as a monomer or part of larger complexes in cellular environments.

Chemical Properties

The molecular weight of Yes-associated protein 1 is approximately 65 kDa. It exhibits stability across a range of pH levels but is sensitive to extreme temperatures and denaturing agents.

Relevant Data or Analyses

Spectroscopic techniques such as circular dichroism have been used to analyze the secondary structure of Yes-associated protein 1, revealing a predominance of alpha-helices indicative of its functional conformation.

Applications

Scientific Uses

Yes-associated protein 1 has significant implications in cancer research due to its role in promoting cell growth and survival. It serves as:

  • A Biomarker: Elevated levels of Yes-associated protein 1 are associated with poor prognosis in various cancers.
  • A Therapeutic Target: Inhibitors targeting Yes-associated protein 1 are being explored as potential cancer treatments.
  • A Tool for Gene Regulation Studies: Researchers utilize Yes-associated protein 1 to study gene expression mechanisms related to development and disease progression.
Molecular Architecture & Structural Biology of YAP1

Domain Organization: WW Domains, TEAD-Binding Domain (TBD), Transactivation Domain (TAD)

YAP1 features a conserved modular architecture that enables its function as a transcriptional co-activator and signaling hub. The amino-terminal region contains a proline-rich motif that serves as a binding site for SH3 domains of Src family kinases, facilitating early discovery through Yes kinase interactions [1] [5]. The central TEAD-binding domain (TBD) (residues 50-100) adopts a twisted anti-parallel β-sheet structure that docks into the hydrophobic pocket of TEAD transcription factors through extensive van der Waals contacts and hydrogen bonding [3] [7]. This interaction is indispensable for YAP1-mediated transcriptional activation of proliferation genes (e.g., CTGF, CYR61, AREG).

Adjacent to the TBD, the WW domains (approximately residues 170-260) comprise tandem 38-40 amino acid modules that form triple-stranded β-sheet structures. These domains recognize and bind proline-rich PPxY (x = any amino acid) motifs in partner proteins through hydrophobic surface complementarity [1] [3]. The carboxy-terminal region harbors the transactivation domain (TAD) (residues 200-450 in humans), which contains acidic and glutamine-rich subdomains that recruit basal transcription machinery components (e.g., MED1) and histone acetyltransferases [3]. A PDZ-binding motif (PDZ-BM; -TRV-COOH) at the extreme C-terminus enables interactions with polarity complex proteins (ZO-1/2, MAGI1) and influences apical-basal localization [1] [10].

Table 1: Functional Domains of YAP1 Protein

DomainStructural FeaturesKey Binding PartnersFunctional Consequences
TEAD-Binding Domain (TBD)Twisted β-sheet; hydrophobic interfaceTEAD1-4 transcription factorsTranscriptional co-activation of proliferation genes
WW DomainsTriple-stranded β-sheets; conserved Trp-Trp corePPxY-containing proteins (RUNX, p73, SMADs, ErbB4)Signal integration; scaffolding function
Transactivation Domain (TAD)Acidic/Gln-rich unstructured regionMED1, p300/CBP, RNA Pol IIChromatin remodeling; transcriptional initiation
PDZ-Binding Motif (PDZ-BM)Terminal -TRV tripeptideZO-1/2, MAGI1, AMOTApical membrane tethering; cytosolic retention

Isoform Diversity: YAP1-1 vs. YAP1-2 Splice Variants

Alternative splicing of human YAP1 pre-mRNA generates at least eight isoforms, with YAP1-1γ (single WW domain) and YAP1-2γ (dual WW domains) representing the predominant variants in epithelial tissues [1] [5] [6]. The critical distinction arises from exon 6 inclusion/exclusion: YAP1-1 isoforms lack exon 6, encoding only WW1 domain (residues 171-204), whereas YAP1-2 isoforms retain exon 6, encoding both WW1 and WW2 domains (residues 231-264) separated by a flexible linker [6]. This architectural difference confers distinct interactome specificities: YAP1-2γ binds a broader repertoire of PPxY-containing partners (e.g., LATS kinases, angiomotins) compared to YAP1-1γ [5].

Functional analyses using CRISPR/Cas9-complemented YAP1 knockout models reveal isoform-specific transcriptional programs: YAP1-2γ robustly activates proliferation genes (BIRC5, HOXA1), while YAP1-1γ preferentially regulates differentiation factors [5]. Cardiac development exemplifies tissue-specific regulation, where YAP1-1γ dominates embryonic stages but shifts to YAP1-2γ postnatally. Pathologically, YAP1-2γ overexpression correlates with cardiomyocyte dedifferentiation in heart failure, while altered isoform ratios occur in arrhythmogenic cardiomyopathy [5] [6].

Post-Translational Modifications: Phosphorylation, Ubiquitination, and Redox-Sensitive Cysteine Residues

YAP1 activity is exquisitely regulated by post-translational modifications (PTMs), creating a dynamic signaling interface:

  • Phosphorylation: Hippo pathway kinases phosphorylate YAP1 at Ser127 (HxRxxS motif), generating a 14-3-3 binding site that promotes cytoplasmic sequestration [1] [4]. LATS1/2 additionally phosphorylate Ser381, priming sequential phosphorylation by CK1δ/ε at Ser384/Ser387 to create a phosphodegron recognized by SCFβ-TRCP ubiquitin ligase [4]. Conversely, tyrosine phosphorylation at Y357 by Src/Yes kinases promotes nuclear accumulation and oncogenic activity [7] [8]. AMPK-mediated phosphorylation at S94 disrupts TEAD binding, while Y407 phosphorylation by Abl kinase during DNA damage stabilizes p73-YAP1 complexes for pro-apoptotic gene induction [4] [7].

  • Ubiquitination: Multiple E3 ligases target YAP1 context-dependently. SCFβ-TRCP mediates degradative polyubiquitination at K487/K497/K559 upon Hippo activation, while APC/CCdh1 induces S-phase-dependent degradation. Conversely, deubiquitinase USP9X stabilizes YAP1 in hepatocellular carcinoma by removing K48-linked chains [4] [8].

  • Redox Regulation: Cysteine residues (C212/C289/C367/C380/C403/C520) confer redox sensitivity, with H2O2 inducing disulfide bond formation between C212-C289 and C367-C380. Oxidation inhibits TEAD binding, while reducing environments promote nuclear activity. This mechanism links YAP1 to metabolic stress responses [8] [10].

Table 2: Key Post-Translational Modifications Regulating YAP1 Activity

Modification TypeResiduesEnzymesFunctional Outcome
Inhibitory PhosphorylationSer127LATS1/214-3-3 binding; cytoplasmic retention
Ser381LATS1/2CK1δ/ε recruitment; degradation priming
Ser94AMPKTEAD binding disruption
Activating PhosphorylationTyr357Src/YesNuclear accumulation
Tyr407Ablp73 complex stabilization (apoptosis)
UbiquitinationLys487/497/559SCFβ-TRCPProteasomal degradation
MultipleAPC/CCdh1S-phase degradation
OxidationC212-C289, C367-C380ROSTEAD binding inhibition

Nuclear-Cytoplasmic Shuttling Mechanisms: 14-3-3 Binding and CRM1-Dependent Export

YAP1 subcellular trafficking integrates phosphorylation-dependent retention with active nuclear transport mechanisms:

  • Cytoplasmic Retention: Hippo-mediated Ser127 phosphorylation creates a high-affinity binding site for 14-3-3σ/ζ isoforms. 14-3-3 dimers mask YAP1's putative nuclear localization signals (NLSs) while tethering it to actin-anchored proteins (e.g., angiomotins) [4] [6]. Mechanical cues disrupt this retention: ECM stiffening promotes actin polymerization, liberating YAP1 from 14-3-3/angiomotin complexes [1] [4].

  • Nuclear Import: Although lacking classical NLS, YAP1 enters nuclei via importin-α7 (KPNA6)-dependent and -independent routes. Phosphorylation-resistant mutants (S127A) accumulate constitutively in nuclei, indicating phosphorylation status overrides intrinsic shuttling [4] [10]. Nuclear accumulation is enhanced by TEAD-mediated retention, as TEAD binding stabilizes chromatin association [4] [6].

  • Nuclear Export: Leptomycin B-sensitive CRM1 (Exportin-1) mediates nuclear export via recognition of a leucine-rich NES (residues 296-306) in YAP1 [10]. Wnt pathway scaffolding protein Dishevelled (DVL) enhances export by bridging phospho-YAP1 to CRM1 through its intrinsic NES. DVL inactivation causes YAP1 nuclear accumulation even under Hippo-activating conditions [10]. Tumor suppressor contexts dictate this regulation: p53-LATS2 axis promotes DVL-YAP1 complex formation, whereas p53 mutation or LKB1 loss uncouples DVL from export machinery [10].

Table 3: Mechanisms Governing YAP1 Subcellular Localization

MechanismKey MediatorsRegulatory InputsBiological Outcomes
Cytoplasmic Retention14-3-3σ/ζ, angiomotins, ZO-2Hippo activation (Ser127 phosphorylation)Growth suppression; contact inhibition
Nuclear ImportImportin-α7 (KPNA6), TEADsLow cell density; F-actin polymerizationProliferation; stemness maintenance
CRM1-Dependent ExportCRM1, Dishevelled (DVL)p53 status; Wnt signalingTermination of transcriptional activity
Mechanosensitive ShuttlingF-actin/AMOT competitionECM stiffness; cytoskeletal tensionAdaptation to mechanical microenvironment

Properties

CAS Number

124671-19-8

Product Name

yAP1 protein

Molecular Formula

C24H33F17

Synonyms

yAP1 protein

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